3-[(4-iodophenoxy)methyl]-N-(3,4,5-trimethoxybenzyl)benzamide
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Overview
Description
3-[(4-iodophenoxy)methyl]-N-(3,4,5-trimethoxybenzyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. It is characterized by the presence of an iodophenoxy group, a trimethoxybenzyl group, and a benzamide core. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-iodophenoxy)methyl]-N-(3,4,5-trimethoxybenzyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-iodophenol with benzyl chloride to form 4-iodophenylmethyl ether. This intermediate is then reacted with 3,4,5-trimethoxybenzylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as phase-transfer catalysis and the use of advanced purification methods like recrystallization and chromatography are often employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-[(4-iodophenoxy)methyl]-N-(3,4,5-trimethoxybenzyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new aryl ethers or other substituted products.
Scientific Research Applications
3-[(4-iodophenoxy)methyl]-N-(3,4,5-trimethoxybenzyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-iodophenoxy)methyl]-N-(3,4,5-trimethoxybenzyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-iodophenoxy)methyl]benzamide
- N-(3,4,5-trimethoxybenzyl)benzamide
- 4-iodophenylmethyl ether
Uniqueness
3-[(4-iodophenoxy)methyl]-N-(3,4,5-trimethoxybenzyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the iodophenoxy and trimethoxybenzyl groups allows for versatile applications in various fields of research .
Properties
Molecular Formula |
C24H24INO5 |
---|---|
Molecular Weight |
533.4 g/mol |
IUPAC Name |
3-[(4-iodophenoxy)methyl]-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C24H24INO5/c1-28-21-12-17(13-22(29-2)23(21)30-3)14-26-24(27)18-6-4-5-16(11-18)15-31-20-9-7-19(25)8-10-20/h4-13H,14-15H2,1-3H3,(H,26,27) |
InChI Key |
YLFPNGPHORJENZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)I |
Origin of Product |
United States |
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